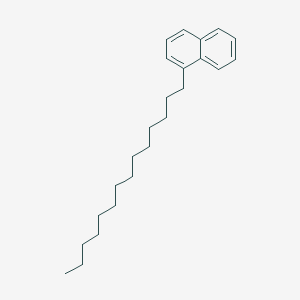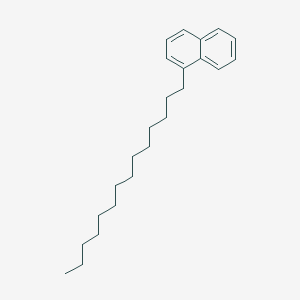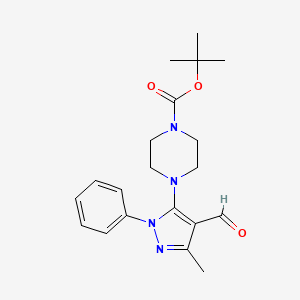
Disodium hexadec-2-enylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium hexadec-2-enylsuccinate is a chemical compound with the molecular formula C20H34Na2O4 and a molecular weight of 384.461 g/mol . It is also known by other names such as disodium, 2-hexadec-2-enylbutanedioate, and sodium 4-octadecene-1,2-dicarboxylate . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium hexadec-2-enylsuccinate can be synthesized through the reaction of hexadec-2-enylsuccinic anhydride with sodium hydroxide. The reaction typically involves dissolving hexadec-2-enylsuccinic anhydride in an organic solvent, followed by the addition of an aqueous solution of sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium hexadec-2-enylsuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other electrophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Disodium hexadec-2-enylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of disodium hexadec-2-enylsuccinate involves its interaction with specific molecular targets and pathways. It can act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. Additionally, it may interact with cellular membranes, altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Disodium hexadec-2-enylsuccinate: C20H34Na2O4
Hexadec-2-enylsuccinic anhydride: C20H34O3
Sodium 4-octadecene-1,2-dicarboxylate: C20H34Na2O4
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
26292-20-6 |
|---|---|
Molecular Formula |
C20H34Na2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
disodium;2-[(E)-hexadec-2-enyl]butanedioate |
InChI |
InChI=1S/C20H36O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22;;/h14-15,18H,2-13,16-17H2,1H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b15-14+;; |
InChI Key |
DEETVFJENALINC-NSKUCRDLSA-L |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
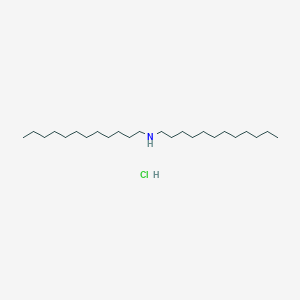
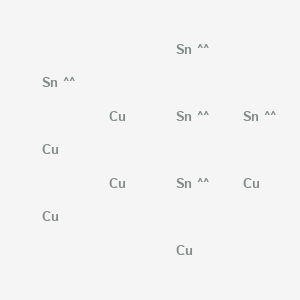
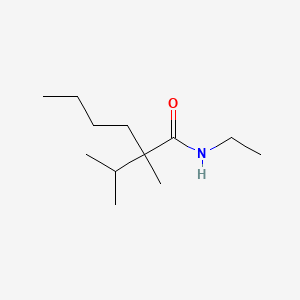

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)

